molecular formula C34H42N2O7 B1247360 Ajudazol A

Ajudazol A

Cat. No. B1247360
M. Wt: 590.7 g/mol
InChI Key: CIWQMSHQAVWNOO-OPGPRAPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajudazol A is a natural product found in Chondromyces crocatus with data available.

Scientific Research Applications

Synthesis Strategies and Chemical Properties

Ajudazol A, a metabolite from myxobacteria, has garnered attention for its unique chemical structure and potential pharmacological activities. Key studies have focused on its synthesis and chemical properties. Krebs and Taylor (2005) described a strategy for its synthesis using Stille cross-coupling and double acetylene carbocupration, highlighting the compound's complex structure (Krebs & Taylor, 2005). Similarly, Menche and colleagues (2016) presented a total synthesis approach, emphasizing the importance of asymmetric ortholithiation for constructing ajudazol's core structure and confirming its stereochemistry (Menche et al., 2016).

Biosynthetic Pathways

The biosynthesis of ajudazol A involves complex enzymatic pathways. Buntin, Weissman, and Müller (2010) explored the role of an unusual thioesterase in the formation of ajudazol’s isochromanone ring, a critical structural component, suggesting a novel reaction type for this enzyme domain in secondary metabolite pathways (Buntin et al., 2010).

Molecular Targets and Biological Activities

In 2016, Essig et al. identified 5-lipoxygenase as an additional molecular target of ajudazol B, a structurally similar compound, underlining its biological significance and potential therapeutic applications (Essig et al., 2016). Furthermore, the total synthesis of ajudazol A was achieved by Wollnitzke et al. (2020), who also demonstrated its potential as a respiratory chain inhibitor (Wollnitzke et al., 2020).

Novel Derivatives and Structural Variations

Zeng and colleagues (2022) expanded the ajudazol cytotoxin scaffold, discovering novel ajudazol derivatives (ajudazols C-J) with varying biological activities. This study highlighted the role of specific enzymes in introducing structural variations and underscored the diversity of ajudazol compounds (Zeng et al., 2022).

properties

Product Name

Ajudazol A

Molecular Formula

C34H42N2O7

Molecular Weight

590.7 g/mol

IUPAC Name

(E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8,11-tetraenyl]-3-methoxy-N-methylbut-2-enamide

InChI

InChI=1S/C34H42N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,24,31-32,38-39H,2,8,10,15,18-19H2,1,3-6H3/b9-7-,13-11-,14-12+,25-20+/t24-,31+,32-/m0/s1

InChI Key

CIWQMSHQAVWNOO-OPGPRAPUSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(=C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(=C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O

synonyms

ajudazol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajudazol A
Reactant of Route 2
Ajudazol A
Reactant of Route 3
Reactant of Route 3
Ajudazol A
Reactant of Route 4
Ajudazol A
Reactant of Route 5
Ajudazol A
Reactant of Route 6
Ajudazol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.